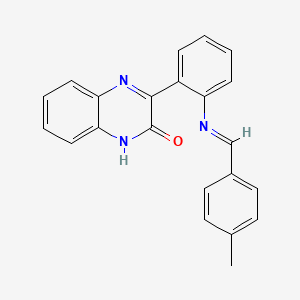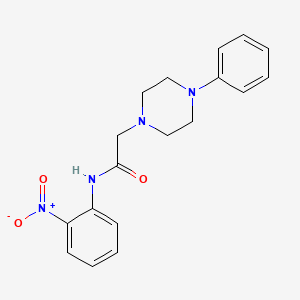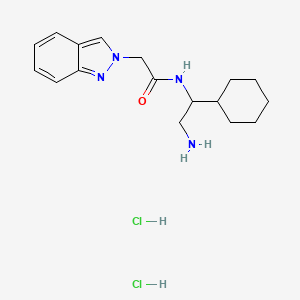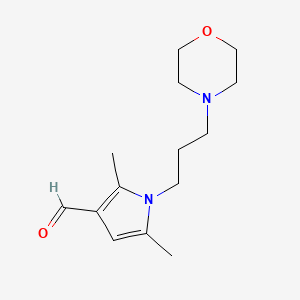
2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide, also known as FPHCMA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. FPHCMA belongs to the class of compounds known as chroman derivatives, which are known for their antioxidant and anti-inflammatory properties.
Mechanism Of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide is not fully understood. However, it is believed that 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide has been reported to exhibit several biochemical and physiological effects. Studies have shown that 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide can reduce oxidative stress and inflammation, which are known to contribute to the development of various diseases. 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide has also been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide is its potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide is its low solubility in water, which may limit its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide. One of the areas of research is the optimization of the synthesis method to improve the yield and purity of 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide. Another area of research is the investigation of the potential therapeutic applications of 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide in the treatment of neurodegenerative diseases. Additionally, the development of novel formulations of 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide that improve its solubility and bioavailability may also be an area of future research.
Conclusion:
In conclusion, 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide is a promising compound that exhibits potent antioxidant, anti-inflammatory, and anticancer properties. Although the mechanism of action of 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide is not fully understood, it has been shown to have several biochemical and physiological effects. However, the low solubility of 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide may limit its bioavailability and efficacy. Future research on 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide should focus on the optimization of the synthesis method, investigation of its potential therapeutic applications, and the development of novel formulations that improve its solubility and bioavailability.
Synthesis Methods
The synthesis of 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide involves the reaction of 2-fluorophenol with 4-hydroxy-3-methylbenzaldehyde to form a Schiff base intermediate. This intermediate is then reacted with N-(chloroacetyl)acetamide in the presence of a base to yield 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide. The yield of 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide obtained from this method is reported to be around 70%.
Scientific Research Applications
2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide has been extensively studied for its potential therapeutic applications. Several studies have reported that 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide exhibits potent antioxidant and anti-inflammatory properties. 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide has also been shown to possess anticancer activity against various cancer cell lines. In addition, 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide has been reported to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c19-14-6-2-4-8-16(14)24-11-17(21)20-12-18(22)9-10-23-15-7-3-1-5-13(15)18/h1-8,22H,9-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWQNXGOSLLZAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)COC3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate](/img/structure/B2981220.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2981221.png)



![(2Z)-3-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2981229.png)
![2-((1H-indol-3-yl)thio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2981230.png)

![(3,6-Dichloropyridin-2-yl)-[4-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]methanone](/img/structure/B2981233.png)
![N-(1H-indol-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2981234.png)


